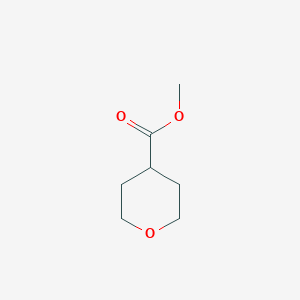

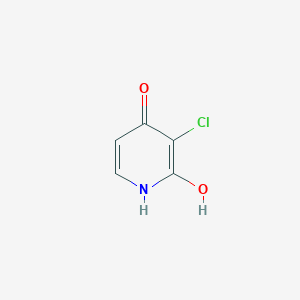

3-Chloro-4-hydroxypyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

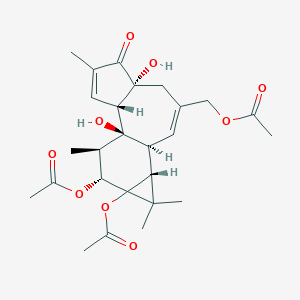

3-Chloro-4-hydroxypyridin-2(1H)-one (3CHP) is a synthetic chemical compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. 3CHP has also been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

3-Chloro-4-hydroxypyridin-2(1H)-one: serves as a precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are of interest due to their diverse biological activities, which include anti-inflammatory, analgesic, and antipyretic properties. The compound’s reactivity allows for the introduction of various substituents, enabling the creation of a library of pyrazolopyridine compounds for pharmacological screening.

Development of Boronic Acid Esters

The compound is used to derive (3-Chloro-4-hydroxypyridin-2-YL)boronic acid pinacol ester , a critical intermediate in Suzuki coupling reactions. This application is particularly valuable in the field of medicinal chemistry, where boronic acid esters are utilized for constructing complex molecules with potential therapeutic effects.

Creation of Halide Substituted Esters

3-Chloro-4-hydroxypyridin-2(1H)-one: is instrumental in synthesizing ethyl (3-chloro-4-hydroxypyridin-2-YL)acetate , a compound used in organic synthesis. This ester can undergo further chemical transformations, leading to the development of new molecules with halide functionalities, which are essential in various chemical industries.

properties

IUPAC Name |

3-chloro-4-hydroxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSWPCDJFTTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715712 |

Source

|

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydroxypyridin-2(1H)-one | |

CAS RN |

103792-81-0 |

Source

|

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What does the research reveal about the reactivity of the chlorine atom in 3-chloro-2,4-dihydroxypyridine?

A1: The research demonstrates that the chlorine atom in the 3-position of 3-chloro-2,4-dihydroxypyridine is susceptible to replacement by a bromine atom when reacted with bromine. [] This highlights the influence of the neighboring hydroxyl groups on the reactivity of the chlorine substituent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.